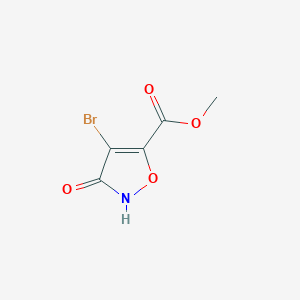

Methyl 4-bromo-3-oxo-1,2-oxazole-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

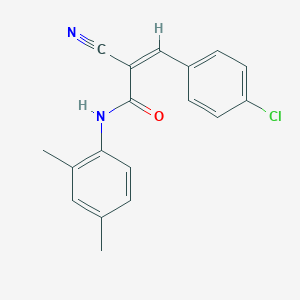

“Methyl 4-bromo-3-oxo-1,2-oxazole-5-carboxylate” is a highly versatile organic compound. It is a part of the oxazole family, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs .

Synthesis Analysis

The synthesis of oxazoles, including “Methyl 4-bromo-3-oxo-1,2-oxazole-5-carboxylate”, involves several methods. One common method is the Van Leusen Oxazole Synthesis, which involves direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 . Another method involves the use of a quaternary ammonium hydroxide ion exchange resin to catalyze the reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aromatic aldehydes .Molecular Structure Analysis

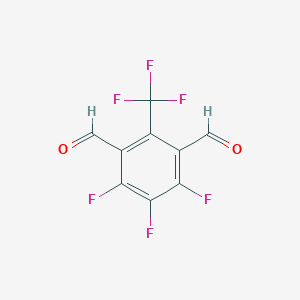

The molecular formula of “Methyl 4-bromo-3-oxo-1,2-oxazole-5-carboxylate” is C5H4BrNO4. This compound belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen atom and one nitrogen atom .Chemical Reactions Analysis

Oxazoles, including “Methyl 4-bromo-3-oxo-1,2-oxazole-5-carboxylate”, can undergo a variety of chemical reactions. For instance, they can be arylated and alkylated in the presence of palladium catalysts . They can also undergo a [2 + 2 + 1] annulation of terminal alkynes, nitriles, and oxygen atoms using 8-methylquinoline N-oxide as an oxidant .Wissenschaftliche Forschungsanwendungen

Synthesis and Fluorescent Applications Methyl 4-bromo-3-oxo-1,2-oxazole-5-carboxylate derivatives demonstrate significant utility in the synthesis of oxazole compounds with potential applications as fluorescent probes. Ferreira et al. (2010) developed a high-yielding synthesis of various oxazole-4-carboxylate derivatives, noting their good fluorescence quantum yields and solvent sensitivity, making them suitable for use in fluorescence-based studies. These compounds were successfully incorporated into peptides, maintaining their fluorescent properties in different solvent environments, which suggests their applicability in biological labeling and imaging applications (Ferreira, E. M. Castanheira, L. Monteiro, G. Pereira, H. Vilaça, 2010).

Antibacterial Agents Research has identified derivatives of oxazolidinones, structurally related to methyl 4-bromo-3-oxo-1,2-oxazole-5-carboxylate, as novel antibacterial agents. Reck et al. (2005) found that 4-substituted 1,2,3-triazoles, which can be synthesized from oxazolidinones, possess reduced activity against monoamine oxidase A, thus offering a safer profile for antibacterial applications. This discovery points towards the development of new antibacterial compounds with an improved safety margin (Reck, Feiyu Zhou, Marc Girardot, G. Kern, C. Eyermann, N. Hales, R. Ramsay, M. Gravestock, 2005).

Synthetic Methodology New methodologies for synthesizing 2-oxazolone-4-carboxylates from 3-nosyloxy- and 3-bromo-2-ketoesters have been reported by Okonya et al. (2002). These methods afford good yields of 2-oxazolone-4-carboxylates, which are versatile intermediates for further chemical transformations. This research expands the toolbox available for synthetic chemists, enabling the creation of a wide array of potentially useful compounds, including those with pharmacological activities (John F. Okonya, Robert V. Hoffman, M. Catherine Johnson, 2002).

Catalysis and Chemical Synthesis Luo et al. (2012) explored the use of gold catalysis for the synthesis of oxazoles, revealing an effective method for the assembly of 2,4-disubstituted oxazoles. This work demonstrates the role of bidentate ligands in modulating the reactivity of gold carbenes, providing a new avenue for the development of novel catalytic methods in organic synthesis (Yingdong Luo, Kegong Ji, Yuxue Li, Liming Zhang, 2012).

Inhibitory Activity on Blood Platelet Aggregation Ozaki et al. (1983) synthesized methyl 5-substituted oxazole-4-carboxylates and evaluated their inhibitory activity on blood platelet aggregation. Some of these compounds showed activity comparable to aspirin, highlighting the potential of oxazole derivatives in the development of new therapeutic agents for preventing thrombotic diseases (Y. Ozaki, S. Maeda, T. Iwasaki, K. Matsumoto, A. Odawara, Y. Sasaki, T. Morita, 1983).

Zukünftige Richtungen

Oxazoles, including “Methyl 4-bromo-3-oxo-1,2-oxazole-5-carboxylate”, have garnered considerable attention in recent years due to their wide spectrum of biological activities and their presence in many commercially available drugs . Future research could focus on developing new synthetic strategies and exploring further biological activities of oxazole derivatives .

Eigenschaften

IUPAC Name |

methyl 4-bromo-3-oxo-1,2-oxazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO4/c1-10-5(9)3-2(6)4(8)7-11-3/h1H3,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEEKVTXDESSVLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=O)NO1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-bromo-3-oxo-1,2-oxazole-5-carboxylate | |

CAS RN |

1784425-56-4 |

Source

|

| Record name | methyl 4-bromo-3-hydroxy-1,2-oxazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[1-(2-Methoxyacetyl)azetidin-3-yl]methyl]but-2-ynamide](/img/structure/B2589946.png)

![N-(2-(benzofuran-2-yl)-2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2589950.png)

![N-(5-fluoro-2-methylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2589955.png)

![N-(2,4-dimethoxyphenyl)-2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2589959.png)

![1-Oxa-7-azaspiro[4.4]nonane, trifluoroacetic acid](/img/structure/B2589965.png)